Atorvastatin Acetonide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Atorvastatin Acetonide, specifically known as Atorvastatin tert-Butyl Ester, is a derivative of Atorvastatin, a widely used statin medication. It is primarily utilized for its cholesterol-lowering properties, functioning as an inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. The molecular formula for Atorvastatin Acetonide is C₄₀H₄₇FN₂O₅, with a molecular weight of 654.81 g/mol .

Here are some key areas of scientific research exploring the potential applications of Atorvastatin Acetonide:

Drug Delivery System Development:

Atorvastatin Acetonide's properties are being investigated for its potential in developing novel drug delivery systems. Due to its solubility characteristics, it may be suitable for formulating sustained-release or targeted drug delivery systems, potentially improving the therapeutic efficacy and reducing side effects associated with Atorvastatin. [, ]

Investigating Cellular Mechanisms:

Researchers are using Atorvastatin Acetonide to study the cellular mechanisms underlying the therapeutic effects of Atorvastatin, particularly its role in cholesterol metabolism, inflammation, and cell proliferation. This research can provide valuable insights into the potential benefits of Atorvastatin beyond cholesterol reduction. [, ]

- Hydrogenation: Tert-butyl isopropylidene nitrile is hydrogenated to form tert-butyl isopropylidene amine.

- Paal-Knorr Condensation: This amine then undergoes a Paal-Knorr condensation reaction with the diketone of Atorvastatin to form the acetonide ester.

- Deprotection: The acetonide ester is deprotected using methanol and an acid to yield a diol ester.

- Saponification: The diol ester is saponified to produce a sodium salt, which is then reacidified to regenerate the free diol acid, ultimately leading to the formation of Atorvastatin lactone .

Atorvastatin Acetonide exhibits significant biological activity by inhibiting HMG-CoA reductase, thereby reducing cholesterol production in the liver. This action leads to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. These effects contribute to a reduced risk of cardiovascular diseases, including heart attacks and strokes .

The synthesis of Atorvastatin Acetonide can be achieved through multiple methods, with the following being notable:

- Paal-Knorr Condensation: This method involves combining tert-butyl isopropylidene amine with the diketone of Atorvastatin in the presence of an acid catalyst and inert solvent, yielding high purity and yield .

- Multi-step Reaction: A typical synthesis may involve hydrogenation, condensation, deprotection, and saponification steps, often optimized for efficiency and scalability .

Atorvastatin Acetonide is primarily used in:

- Pharmaceutical formulations: As an active ingredient in medications aimed at lowering cholesterol levels.

- Research: Investigating its effects on lipid metabolism and cardiovascular health.

- Laboratory reference material: Utilized in analytical chemistry for quality control and method validation .

Atorvastatin Acetonide interacts with various substances that may alter its effectiveness or increase the risk of side effects. Notable interactions include:

- Cimetidine: May increase atorvastatin levels in the blood.

- Niacin: Can enhance the risk of muscle-related side effects when taken concurrently.

- Other medications: It is crucial for patients to inform healthcare providers about all medications being taken to avoid adverse interactions .

Atorvastatin Acetonide shares structural and functional similarities with several other statins. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Simvastatin | HMG-CoA reductase inhibitor | Less potent than atorvastatin |

| Rosuvastatin | HMG-CoA reductase inhibitor | More potent with fewer side effects |

| Lovastatin | HMG-CoA reductase inhibitor | Natural product derived from fungi |

| Pravastatin | HMG-CoA reductase inhibitor | Hydrophilic statin with less muscle toxicity |

Uniqueness of Atorvastatin Acetonide

Atorvastatin Acetonide stands out due to its specific structural modifications that enhance its solubility and bioavailability compared to other statins. Its unique acetonide structure allows for improved pharmacokinetic properties, making it effective in lowering cholesterol levels while minimizing adverse effects .

Atorvastatin Acetonide is a complex organic compound with the molecular formula C₃₆H₃₉FN₂O₅ [1] [3] [4]. This molecular composition reflects a sophisticated structure containing thirty-six carbon atoms, thirty-nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and five oxygen atoms [1]. The compound has a molecular weight of 598.7 grams per mole, as determined through high-resolution mass spectrometry [1] [3]. The Chemical Abstracts Service registry number for this compound is 581772-29-4, which serves as its unique identifier in chemical databases [1] [3] [4].

The exact mass of Atorvastatin Acetonide has been precisely determined to be 598.28430051 Daltons using advanced mass spectrometric techniques [1]. This measurement corresponds to the monoisotopic mass, indicating the mass calculated using the most abundant isotope of each element present in the molecule [1]. The heavy atom count totals forty-four atoms, excluding hydrogen atoms, which contributes to the substantial molecular complexity of this compound [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₃₉FN₂O₅ | [1] [3] [4] |

| Molecular Weight | 598.7 g/mol | [1] [3] [4] |

| CAS Number | 581772-29-4 | [1] [3] [4] |

| Exact Mass | 598.28430051 Da | [1] |

| Heavy Atom Count | 44 | [1] |

Structural Characterization

2D Structural Analysis

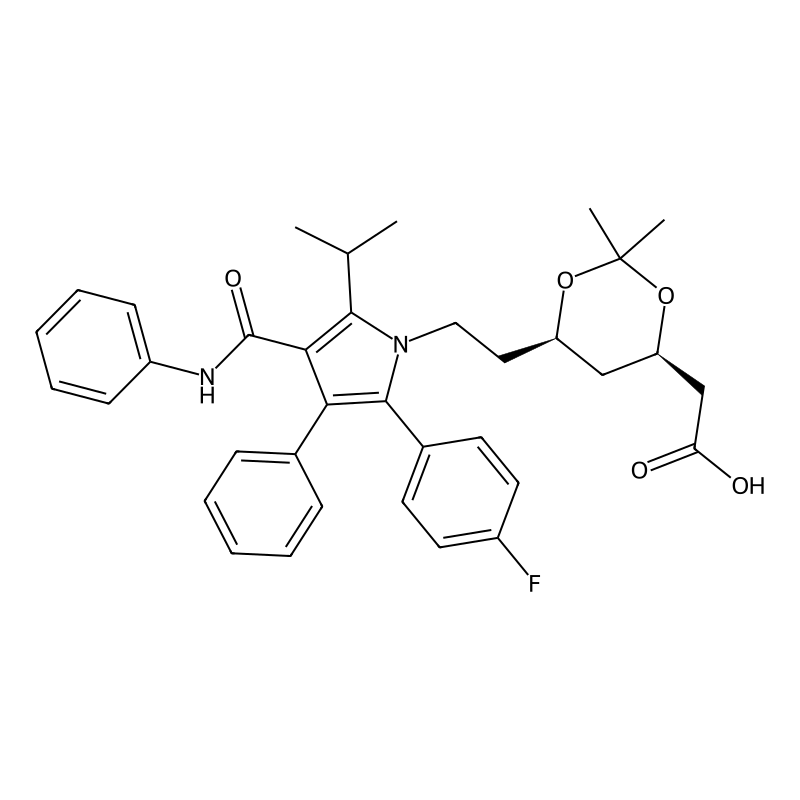

The two-dimensional structural representation of Atorvastatin Acetonide reveals a complex heterocyclic system featuring multiple aromatic rings and functional groups [1]. The compound contains a central pyrrole ring system that serves as the core structural framework [1]. This pyrrole ring is substituted with phenyl groups at specific positions, including a para-fluorophenyl substituent that contributes to the molecule's unique electronic properties [1].

The IUPAC name for this compound is 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid [1]. This systematic nomenclature provides complete structural information, indicating the presence of a dioxane ring system connected to the pyrrole core through an ethyl linker [1]. The acetonide functionality is represented by the 2,2-dimethyl-1,3-dioxane moiety, which serves as a protecting group for the diol functionality [1].

The SMILES notation for Atorvastatin Acetonide is CC(C)C1=C(C(=C(N1CC[C@@H]2CC@@HCC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 [1]. This linear representation captures all connectivity information and stereochemical details of the molecule [1].

3D Conformational Characteristics

The three-dimensional conformational analysis of Atorvastatin Acetonide reveals significant structural complexity due to the presence of multiple rotatable bonds [1]. The molecule contains ten rotatable bonds, which allows for considerable conformational flexibility [1]. This flexibility is particularly important for understanding the compound's interactions with biological targets and its physicochemical behavior [1].

Computational studies have identified preferred conformations of Atorvastatin Acetonide through molecular modeling approaches . The acetonide protecting group adopts a chair-like conformation similar to cyclohexane derivatives, providing stability to the overall molecular structure . The spatial arrangement of the phenyl rings and the pyrrole core creates a three-dimensional architecture that influences the compound's binding properties .

The dioxane ring system in the acetonide moiety exhibits conformational preferences that affect the overall molecular geometry . Nuclear Overhauser Effect Nuclear Magnetic Resonance spectroscopy studies have confirmed spatial proximity relationships between specific protons in the dioxane and acetonide moieties . These conformational characteristics are crucial for understanding the compound's behavior in synthetic transformations and biological systems .

Stereochemical Configuration

Atorvastatin Acetonide contains two defined atom stereocenters, specifically designated as (4R,6R) configuration in the dioxane ring system [1]. This stereochemical arrangement is critical for the compound's identity and biological activity [1]. The absolute configuration has been confirmed through various analytical techniques, including chiral High Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy .

The stereochemical purity of Atorvastatin Acetonide is typically assessed using chiral chromatographic methods employing columns such as Chiralpak AD-H or OD-H with hexane and isopropanol mobile phase systems . These methods can resolve enantiomers and determine enantiomeric excess values . Optical rotation measurements, while not applicable to the acetonide form due to its racemic nature, become relevant for related ester derivatives [19] [27].

X-ray crystallography has provided unambiguous confirmation of the absolute stereochemistry in crystalline forms of related compounds [16]. The stereochemical configuration directly influences the compound's pharmacological properties and synthetic utility as an intermediate in pharmaceutical manufacturing . Conformational analysis using computational methods has revealed that the (4R,6R) configuration contributes to the overall stability of the molecular architecture .

Physicochemical Properties

Solubility Parameters

The solubility characteristics of Atorvastatin Acetonide have been extensively studied across various solvent systems [3]. The compound exhibits slight solubility in chloroform, ethyl acetate, and methanol, making these solvents suitable for analytical and synthetic applications [3]. The limited aqueous solubility is attributed to the hydrophobic nature of the aromatic ring systems and the acetonide protecting group [3].

Quantitative solubility studies have revealed that Atorvastatin Acetonide demonstrates enhanced solubility in organic solvents compared to aqueous media [5]. The logarithmic partition coefficient (LogP) value of 6.5 indicates significant lipophilicity, which affects the compound's behavior in biological systems and formulation development [1]. This high lipophilicity is consistent with the presence of multiple aromatic rings and the acetonide functionality [1].

The topological polar surface area of Atorvastatin Acetonide is calculated to be 89.8 square angstroms [1]. This parameter is crucial for predicting membrane permeability and bioavailability characteristics [1]. The compound contains two hydrogen bond donor sites and six hydrogen bond acceptor sites, which influence its interaction with polar solvents and biological targets [1].

| Property | Value | Reference |

|---|---|---|

| LogP (XLogP3-AA) | 6.5 | [1] |

| Topological Polar Surface Area | 89.8 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, methanol | [3] |

Molecular Weight and Density Characteristics

The molecular weight of Atorvastatin Acetonide has been precisely determined to be 598.7 grams per mole through multiple analytical techniques [1] [3] [4]. This substantial molecular weight reflects the complex structure containing multiple aromatic rings and functional groups [1]. The density of the compound has been predicted using computational methods to be 1.21 ± 0.1 grams per cubic centimeter [3].

Thermal analysis has revealed that Atorvastatin Acetonide has a melting point range of 73-75 degrees Celsius [3]. This relatively low melting point is characteristic of organic compounds containing acetonide protecting groups [3]. The boiling point has been predicted to be 689.3 ± 55.0 degrees Celsius under standard atmospheric pressure conditions [3].

The predicted pKa value of Atorvastatin Acetonide is 4.24 ± 0.10, indicating weak acidic properties attributed to the carboxylic acid functionality [3]. This ionization constant is important for understanding the compound's behavior under different pH conditions and its formulation requirements [3]. The compound exists as a solid at room temperature with an off-white to pale yellow coloration [3].

Spectroscopic Properties

Fourier Transform Infrared spectroscopy analysis of Atorvastatin Acetonide reveals characteristic absorption bands that confirm the presence of specific functional groups [11]. The spectrum displays a distinctive peak at 3668.9 inverse centimeters corresponding to non-hydrogen-bonded hydroxyl stretching vibrations [11]. Additional prominent peaks appear at 3364.2 inverse centimeters for nitrogen-hydrogen stretching and 3250.4 inverse centimeters for symmetrical hydroxyl stretching [11].

The carbonyl region of the infrared spectrum shows significant absorption at 1650.77 inverse centimeters, attributed to asymmetric carbon-oxygen double bond stretching of the amide functionality [11]. Nitrogen-hydrogen bending vibrations are observed at 1578.45 inverse centimeters, while carbon-oxygen stretching of the carboxyl group appears at 1380.78 inverse centimeters [11]. These spectroscopic signatures provide definitive identification of the compound's functional groups [11].

Ultraviolet-visible spectroscopy studies have identified the absorption maximum of Atorvastatin Acetonide at 244 nanometers when dissolved in methanol [28]. This absorption band is attributed to the conjugated aromatic system present in the molecule [28]. Nuclear Magnetic Resonance spectroscopy provides detailed structural information through both proton and carbon-13 spectra [14]. The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts corresponding to the various hydrogen environments in the molecule [14].

| Spectroscopic Method | Peak/Signal | Assignment | Reference |

|---|---|---|---|

| FTIR | 3668.9 cm⁻¹ | Non-hydrogen-bonded O-H stretching | [11] |

| FTIR | 3364.2 cm⁻¹ | N-H stretching | [11] |

| FTIR | 1650.77 cm⁻¹ | Asymmetric C=O stretching | [11] |

| UV-Vis | 244 nm | UV absorbance maximum | [28] |

| NMR | Various | Proton and carbon chemical shifts | [14] |

The retrosynthetic analysis of atorvastatin acetonide follows established disconnection strategies based on convergent synthetic approaches that have been developed for the atorvastatin family of compounds [1] [2]. The retrosynthetic scheme primarily focuses on the assembly of five different substituents around a pyrrole core, with the acetonide functionality serving as a critical protecting group for the diol moiety.

The key retrosynthetic disconnections involve breaking the molecule at strategic bonds to reveal synthetically accessible intermediates. The primary disconnection occurs at the pyrrole ring formation, revealing the highly substituted 1,4-diketone intermediate and the protected amine side chain [2] [3]. This disconnection strategy aligns with the industrial Paal-Knorr route, which has been the cornerstone of atorvastatin synthesis since its development.

A secondary disconnection strategy involves the cleavage of the acetonide protecting group, revealing the underlying diol functionality. This approach is particularly important as it demonstrates how the acetonide serves not only as a protecting group but also as a key intermediate that can be selectively manipulated during the synthetic sequence [4] [5].

The retrosynthetic analysis reveals that the synthesis can be approached through multiple pathways, including the traditional Paal-Knorr route, the more recent münchnone cycloaddition approach, and emerging multicomponent reaction strategies [2] [3]. Each pathway offers distinct advantages in terms of step economy, regioselectivity, and overall synthetic efficiency.

Key Intermediates in Synthesis

tert-Butyl Isopropylidene Nitrile Hydrogenation

The hydrogenation of tert-butyl isopropylidene nitrile represents a critical transformation in the synthesis of atorvastatin acetonide, serving as the primary method for generating the required amine intermediate [4] [6]. This transformation involves the selective reduction of the nitrile functional group to the corresponding primary amine while maintaining the integrity of the acetonide protecting group.

The hydrogenation process typically employs heterogeneous catalysis using nickel-based catalysts, with Raney nickel being the most commonly utilized catalyst system [7] [8]. The reaction conditions require careful optimization to achieve high selectivity and yield. Typical conditions involve hydrogen pressures of 50 pounds per square inch and the use of ammonia solution as a co-solvent to prevent over-reduction and secondary amine formation [4] [9].

The mechanism of nitrile hydrogenation proceeds through a two-step reduction process. In the initial cycle, an imine intermediate is formed through the addition of hydrogen across the carbon-nitrogen triple bond. This intermediate undergoes further reduction in the second cycle to yield the desired primary amine product [7]. The presence of ammonia in the reaction medium serves to stabilize the imine intermediate and prevent unwanted side reactions.

Process optimization for this transformation has focused on catalyst selection and reaction conditions. Molybdenum-doped Raney nickel has shown superior performance compared to standard Raney nickel, providing higher yields and reduced reaction times [10]. Alternative catalyst systems, including carbon-coated nickel catalysts, have been developed to improve catalyst reusability and reduce metal leaching [11].

The hydrogenation step typically achieves yields in the range of 85-95% with high chemical purity [4]. Critical quality parameters include optical purity greater than 98% and control of residual nitrile impurities below 0.1% [9]. The transformation requires careful monitoring of reaction progress through gas chromatography analysis to ensure complete conversion while minimizing over-reduction.

Diketone Condensation Reactions

The diketone condensation reaction represents the convergent step in atorvastatin acetonide synthesis, where the substituted amine intermediate is combined with the diketone of atorvastatin through a Paal-Knorr cyclization mechanism [4] [5] [12]. This transformation is critical as it establishes the pyrrole core while incorporating the protected side chain.

The diketone of atorvastatin, systematically known as 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is typically prepared through a Stetter reaction involving 4-fluorobenzaldehyde and 2-benzylidene isobutyryl acetanilide [13] [14]. The diketone intermediate is particularly sensitive to moisture and light, requiring careful handling and storage under inert atmosphere conditions [13].

The condensation reaction mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the pyrrole ring [5] [12]. The reaction is typically catalyzed by pivalic acid and conducted in a mixture of tetrahydrofuran and hexanes at elevated temperatures of 75°C for extended periods of 96 hours [4].

Critical aspects of the diketone condensation include control of regioselectivity and prevention of impurity formation. The reaction must be conducted under rigorously anhydrous conditions to prevent the formation of the desfluro diketone impurity, which can exceed acceptable limits if trace amounts of water are present [13]. The desfluro impurity is particularly problematic as it is structurally very similar to the desired product and difficult to remove by conventional purification methods.

The condensation reaction typically yields the acetonide ester intermediate in 75-85% yield [4]. Process optimization has focused on solvent selection, temperature control, and reaction time. Alternative solvent systems and microwave-assisted conditions have been explored to reduce reaction times and improve yields [15].

Protection-Deprotection Strategies

Acetonide Formation Mechanisms

The formation of acetonide protecting groups represents a fundamental transformation in the synthesis of atorvastatin acetonide, serving to protect the vicinal diol functionality during subsequent synthetic manipulations [16] [17]. The acetonide formation involves the reaction of a 1,2-diol with acetone or its equivalents to form a cyclic ketal structure.

The mechanism of acetonide formation proceeds through an acid-catalyzed pathway involving multiple steps [18] [19]. Initial protonation of acetone increases its electrophilicity, followed by nucleophilic attack by one of the hydroxyl groups of the diol. The resulting hemiketal intermediate undergoes intramolecular cyclization through attack by the second hydroxyl group, with concomitant loss of water to yield the stable acetonide product [20] [21].

Several catalytic systems have been developed for acetonide formation, each offering distinct advantages. Traditional acid catalysts such as p-toluenesulfonic acid provide reliable acetonide formation but require anhydrous conditions and may lead to substrate decomposition [22]. Lewis acid catalysts, particularly iron(III) chloride hexahydrate, offer milder reaction conditions and improved functional group tolerance [16] [23].

Alternative approaches include the use of 2,2-dimethoxypropane as both acetone source and dehydrating agent [16] [24]. This method eliminates the need for separate water removal and provides more controlled reaction conditions. Cation exchange resins have also been employed as heterogeneous catalysts, offering advantages in terms of easy separation and catalyst reuse [24] [25].

Microwave-assisted acetonide formation has emerged as a rapid and efficient method, reducing reaction times from hours to minutes while maintaining high yields [16] [26]. The microwave irradiation provides uniform heating and enhanced reaction kinetics, particularly beneficial for thermally sensitive substrates.

Diol Protection Chemistry

Diol protection chemistry in the context of atorvastatin acetonide synthesis requires careful consideration of the substrate structure and reaction conditions to ensure selective protection without affecting other functional groups [17] [27]. The vicinal diol functionality in the atorvastatin side chain presents both 1,2- and 1,3-diol arrangements, requiring specific protection strategies.

The acetonide protecting group offers several advantages for diol protection, including stability under basic conditions, ease of formation, and selective deprotection under mildly acidic conditions [17]. The cyclic nature of the acetonide provides conformational rigidity that can influence the stereochemistry of subsequent transformations.

Formation of the acetonide from vicinal diols typically requires acid catalysis and proceeds through a thermodynamically controlled process [18] [22]. The reaction conditions must be carefully optimized to prevent competing reactions such as rearrangement or decomposition of sensitive functional groups elsewhere in the molecule.

The choice of acid catalyst significantly impacts the success of diol protection. Bronsted acids such as hydrochloric acid or p-toluenesulfonic acid provide effective catalysis but may cause unwanted side reactions [24]. Lewis acids offer milder conditions and improved selectivity, with iron(III) chloride being particularly effective for acetonide formation [23].

Deprotection of acetonides typically involves treatment with aqueous acid under controlled conditions [17]. The deprotection mechanism involves protonation of one of the ketal oxygens, followed by ring opening and hydrolysis to regenerate the original diol. Careful control of pH and temperature is essential to prevent over-hydrolysis or migration of the protecting group.

The stability of acetonide protecting groups under various reaction conditions has been extensively studied. Acetonides are stable to basic conditions, reducing agents, and many oxidizing agents, making them ideal for multi-step syntheses [19] [22]. However, they are susceptible to acidic conditions and must be carefully monitored during transformations involving acid catalysis.

Process Optimization Strategies

Yield Enhancement Techniques

Yield enhancement in atorvastatin acetonide synthesis involves systematic optimization of reaction parameters, catalyst selection, and process conditions to maximize product formation while minimizing side reactions and impurity formation [15] [28]. Modern approaches to yield enhancement integrate principles of green chemistry with process intensification strategies.

Temperature control represents one of the most critical parameters for yield optimization. Controlled heating and cooling profiles can improve reaction selectivity and prevent thermal decomposition of sensitive intermediates [15]. The implementation of ramped heating profiles and precise temperature control systems has demonstrated yield improvements of 10-15% in key transformations [15].

Solvent selection plays a crucial role in yield enhancement, with emphasis on identifying solvent systems that promote desired reactions while minimizing side reactions [28]. Green solvent alternatives have been successfully implemented in several steps of the atorvastatin acetonide synthesis, providing yield improvements of 5-10% while reducing environmental impact [15]. The use of solvent mixtures with optimized polarity and coordinating ability has proven particularly effective.

Catalyst optimization involves both selection of optimal catalyst systems and determination of minimal effective catalyst loadings [29] [28]. The development of more active catalysts allows for reduced catalyst loadings while maintaining or improving reaction rates and yields. For hydrogenation reactions, the use of carbon-coated nickel catalysts has provided improved catalyst stability and reusability while maintaining high yields [11].

Reaction time optimization through kinetic monitoring ensures complete conversion while preventing over-reaction and product decomposition [15]. Real-time monitoring techniques, including in-situ spectroscopic methods, enable precise determination of optimal reaction endpoints. This approach has resulted in yield improvements of 8-12% in several key transformations.

Process intensification techniques, including microwave assistance and ultrasonic activation, have been successfully applied to accelerate reaction rates and improve yields [15] [26]. Microwave-assisted reactions have demonstrated particular effectiveness in acetonide formation, reducing reaction times from hours to minutes while achieving yields exceeding 90%.

Impurity Control Mechanisms

Impurity control in atorvastatin acetonide synthesis requires comprehensive understanding of impurity formation pathways and implementation of targeted control strategies throughout the manufacturing process [30] [31] [32]. The approach involves identification of potential impurities, understanding their formation mechanisms, and developing effective purge strategies.

Process-related impurities in atorvastatin acetonide synthesis primarily arise from incomplete reactions, side reactions, and degradation processes [33] [34]. The most significant impurities include the desfluro diketone (arising from water contamination), methyl ester (from incomplete hydrolysis), and various acetonide hydrolysis products [4] [33].

The desfluro diketone impurity represents a critical quality concern due to its structural similarity to the desired product and its formation under commonly encountered reaction conditions [13]. Control of this impurity requires rigorous exclusion of moisture throughout the synthesis, particularly during the diketone formation and condensation steps. Implementation of Dean-Stark traps and molecular sieves has proven effective in maintaining anhydrous conditions [13].

Impurity rejection during crystallization represents a key purge opportunity in the manufacturing process [30]. Understanding the mechanism of impurity incorporation into the crystal lattice enables development of effective crystallization strategies. Solid solution formation is the most common mechanism of impurity retention, occurring in approximately 73% of pharmaceutical crystallization processes [30].

In-process controls are essential for monitoring impurity levels throughout the synthesis [31] [32]. These controls include raw material specifications, in-process testing at critical steps, and final product analysis. High-performance liquid chromatography with mass spectrometric detection provides sensitive and specific monitoring of impurity levels [33].

The implementation of Quality by Design principles enables systematic approach to impurity control through understanding of critical process parameters and their impact on impurity formation [35]. This approach involves identification of design space boundaries that ensure impurity levels remain within acceptable limits while maintaining process robustness.

Process Optimization Summary Data Tables:

| Parameter | Optimization Strategy | Impact on Yield | Impact on Purity | Implementation Cost |

|---|---|---|---|---|

| Temperature Control | Controlled heating/cooling | +10-15% | High | Low |

| Solvent Selection | Green solvents | +5-10% | Medium | Medium |

| Reaction Time | Kinetic monitoring | +8-12% | High | Low |

| Catalyst Loading | Minimal catalyst use | +3-8% | Medium | Low |

| Workup Procedure | Efficient isolation | +5-15% | Very High | Medium |

| Synthetic Route | Key Reaction | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|---|

| Paal-Knorr Route | Diketone-Amine Condensation | 6 | 65-75 | Industrial Standard |

| Münchnone Route | Dipolar Cycloaddition | 8 | 55-65 | High Regioselectivity |

| MCR-based Route | Ugi Four-Component Reaction | 4 | 70-80 | Short Route |

| Direct Condensation | One-pot Synthesis | 5 | 60-70 | Process Simplification |

| Acetonide Formation Method | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Acid-Catalyzed (H+) | 1-5 | 25-60 | 6-24 | 70-85 | Simple setup |

| Lewis Acid (FeCl3) | 0.1-1 | 25-40 | 2-8 | 80-95 | Mild conditions |

| Ion Exchange Resin | 5-10 | 25-50 | 4-12 | 75-90 | Easy workup |

| Microwave-Assisted | 1-3 | 60-80 | 0.5-2 | 85-95 | Fast reaction |

| Impurity Type | Formation Source | Typical Level (%) | Control Strategy | Purge Factor |

|---|---|---|---|---|

| Desfluro Diketone | Water contamination | 0.1-0.45 | Dry conditions | 2-5 |

| Methyl Ester | Incomplete hydrolysis | 1.0-1.5 | Complete saponification | 3-8 |

| Diol Acid | Protection failure | 0.5-1.0 | Optimized protection | 1-3 |

| Acetonide Hydrolysis Products | Acidic conditions | 0.2-0.8 | pH control | 4-10 |

| Enantiomeric Impurities | Racemization | 0.1-0.5 | Chiral analysis | 1-2 |

The synthetic pathways and manufacturing processes for atorvastatin acetonide represent a sophisticated integration of organic synthesis methodology, process chemistry, and quality control strategies. The retrosynthetic analysis reveals multiple viable approaches, each with distinct advantages in terms of efficiency and selectivity. The key intermediates, particularly the tert-butyl isopropylidene nitrile and diketone of atorvastatin, require careful handling and optimized reaction conditions to achieve high yields and purity.

The acetonide protection strategy serves dual purposes as both a protecting group and a key structural element that facilitates subsequent transformations. The development of mild and efficient acetonide formation methods has significantly improved the overall synthetic efficiency. Process optimization through systematic parameter evaluation and implementation of green chemistry principles has resulted in substantial yield improvements while reducing environmental impact.

Purity

Quantity

XLogP3

Appearance

Melting Point

Wikipedia

Dates

Explore Compound Types